

## Pharmacological Properties of Zhixue Quyu Mingmu Tablet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZQMT-10   |           |
| Cat. No.:            | B15620674 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of Zhixue Quyu Mingmu Tablet, a traditional Chinese medicine formulation. The information presented herein is a synthesis of preclinical data, focusing on the molecular mechanisms and therapeutic potential of this preparation in the context of retinal diseases, particularly diabetic retinopathy.

### Introduction

Zhixue Quyu Mingmu Tablet is a complex herbal preparation designed to address fundus hemorrhage and associated retinal pathologies. Its therapeutic actions, as indicated by preclinical studies on the analogous "Zhixue Mingmu Formula," are attributed to its ability to mitigate retinal vasopermeability, suppress inflammation, counteract oxidative stress, and inhibit pathological angiogenesis. This guide will detail the experimental evidence supporting these pharmacological properties.

## Composition

Zhixue Quyu Mingmu Pian is composed of the following ingredients: Radix Salviae Miltiorrhizae (丹参), Radix Rehmanniae (地黄), Herba Ecliptae (墨旱莲), Fructus Leonuri (茺蔚子), Radix Notoginseng (三七), Radix Paeoniae Rubra (赤芍), Cortex Moutan (牡丹皮), Fructus Ligustri Lucidi (女贞子), Spica Prunellae (夏枯草), Pubescent Holly Root (毛冬青), Radix Et Rhizoma Rhei (大黄), and Radix Scutellariae (黄芩(酒炙))[1].



## **Pharmacological Effects on Diabetic Retinopathy**

Preclinical studies have demonstrated the efficacy of Zhixue Mingmu Formula (ZXMM) in a streptozotocin (STZ)-induced diabetic retinopathy rat model. The formula has shown significant protective effects against the breakdown of the blood-retinal barrier and modulates key pathological pathways.

## **Reduction of Retinal Vasopermeability**

One of the hallmark features of early diabetic retinopathy is the breakdown of the blood-retinal barrier (BRB), leading to increased retinal vasopermeability and macular edema. ZXMM has been shown to significantly reduce this leakage in a dose-dependent manner.[2][3]

Table 1: Effect of Zhixue Mingmu Formula (ZXMM) on Retinal Vasopermeability in Diabetic Rats

| Group                      | Treatment          | Retinal Vasopermeability<br>(µg/g retina) |
|----------------------------|--------------------|-------------------------------------------|
| Normal Control (NG)        | 0.9% Normal Saline | 14.25 ± 2.58                              |
| Model Control (MG)         | 0.9% Normal Saline | 35.14 ± 4.12***                           |
| Calcium Dobesilate (CD)    | 135 mg/kg/day      | 21.36 ± 3.15###                           |
| Low-Dose ZXMM (LZXMM)      | 15.3 g/kg/day      | 28.74 ± 3.69#                             |
| Moderate-Dose ZXMM (MZXMM) | 30.6 g/kg/day      | 23.15 ± 3.28###                           |
| High-Dose ZXMM (HZXMM)     | 45.9 g/kg/day      | 18.96 ± 3.01###                           |

<sup>\*</sup>Data are expressed as the mean  $\pm$  SD (n=6). \*\*P < 0.001 compared to NG; #P < 0.05, ###P < 0.001 compared to MG. Data extracted from a study on Zhixue Mingmu Formula.[2][3]

## **Anti-Inflammatory Activity**

Chronic low-grade inflammation is a key contributor to the pathogenesis of diabetic retinopathy. ZXMM has demonstrated the ability to attenuate systemic inflammation by reducing the serum levels of pro-inflammatory cytokines.



Table 2: Effect of Zhixue Mingmu Formula (ZXMM) on Serum Inflammatory Cytokines in Diabetic Rats

| Group                         | Treatment          | IL-6 (pg/mL)      | CRP (ng/mL)       |
|-------------------------------|--------------------|-------------------|-------------------|
| Normal Control (NG)           | 0.9% Normal Saline | 85.47 ± 10.25     | 158.24 ± 20.17    |
| Model Control (MG)            | 0.9% Normal Saline | 210.15 ± 25.48    | 354.18 ± 38.26    |
| Calcium Dobesilate (CD)       | 135 mg/kg/day      | 125.48 ± 15.84### | 221.47 ± 28.54### |
| Low-Dose ZXMM<br>(LZXMM)      | 15.3 g/kg/day      | 168.24 ± 19.57#   | 289.54 ± 32.19#   |
| Moderate-Dose<br>ZXMM (MZXMM) | 30.6 g/kg/day      | 132.18 ± 16.24### | 235.18 ± 29.41### |
| High-Dose ZXMM<br>(HZXMM)     | 45.9 g/kg/day      | 115.47 ± 14.85### | 201.36 ± 25.78### |

<sup>\*</sup>Data are expressed as the mean  $\pm$  SD (n=6). \*\*P < 0.001 compared to NG; #P < 0.05, ###P < 0.001 compared to MG. Data extracted from a study on Zhixue Mingmu Formula.[3]

## **Antioxidant Properties**

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's antioxidant defenses, plays a crucial role in retinal cell damage in diabetes. ZXMM enhances the endogenous antioxidant capacity in the retina.

Table 3: Effect of Zhixue Mingmu Formula (ZXMM) on Retinal Antioxidant Enzymes in Diabetic Rats



| Group                         | Treatment          | SOD (U/g protein) | GSH-Px (U/g<br>protein) |
|-------------------------------|--------------------|-------------------|-------------------------|
| Normal Control (NG)           | 0.9% Normal Saline | 158.24 ± 20.17    | 85.47 ± 10.25           |
| Model Control (MG)            | 0.9% Normal Saline | 89.54 ± 12.41     | 42.18 ± 6.54            |
| Calcium Dobesilate (CD)       | 135 mg/kg/day      | 135.18 ± 18.24### | 71.47 ± 9.85###         |
| Low-Dose ZXMM<br>(LZXMM)      | 15.3 g/kg/day      | 108.24 ± 15.87#   | 55.48 ± 7.19#           |
| Moderate-Dose<br>ZXMM (MZXMM) | 30.6 g/kg/day      | 128.54 ± 17.54### | 68.24 ± 8.54###         |
| High-Dose ZXMM<br>(HZXMM)     | 45.9 g/kg/day      | 142.18 ± 19.85### | 75.18 ± 9.17###         |

<sup>\*</sup>Data are expressed as the mean  $\pm$  SD (n=6). \*\*P < 0.001 compared to NG; #P < 0.05, ###P < 0.001 compared to MG. Data extracted from a study on Zhixue Mingmu Formula.[3]

## Inhibition of the HIF-1α/VEGF-A Signaling Pathway

Hypoxia is a key driver of pathological angiogenesis in diabetic retinopathy. Hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ) is stabilized under hypoxic conditions and induces the expression of vascular endothelial growth factor-A (VEGF-A), a potent promoter of vascular permeability and angiogenesis. ZXMM has been shown to downregulate this pathway in the retina of diabetic rats.[2][3]

Table 4: Effect of Zhixue Mingmu Formula (ZXMM) on Retinal HIF-1α and VEGF-A Protein Levels in Diabetic Rats



| Group                         | Treatment          | HIF-1α (pg/g<br>protein) | VEGF-A (pg/g<br>protein) |
|-------------------------------|--------------------|--------------------------|--------------------------|
| Normal Control (NG)           | 0.9% Normal Saline | 58.24 ± 8.17             | 125.47 ± 15.84           |
| Model Control (MG)            | 0.9% Normal Saline | 154.18 ± 19.85           | 310.15 ± 35.48           |
| Calcium Dobesilate (CD)       | 135 mg/kg/day      | 95.47 ± 12.54###         | 185.48 ± 22.17###        |
| Low-Dose ZXMM<br>(LZXMM)      | 15.3 g/kg/day      | 125.18 ± 16.24#          | 248.24 ± 28.54#          |
| Moderate-Dose<br>ZXMM (MZXMM) | 30.6 g/kg/day      | 101.36 ± 13.85###        | 198.18 ± 24.85###        |
| High-Dose ZXMM<br>(HZXMM)     | 45.9 g/kg/day      | 85.47 ± 11.25###         | 165.47 ± 20.17###        |

<sup>\*</sup>Data are expressed as the mean  $\pm$  SD (n=6). \*\*P < 0.001 compared to NG; #P < 0.05, ###P < 0.001 compared to MG. Data extracted from a study on Zhixue Mingmu Formula.[2][3]

## **Signaling Pathways and Mechanisms of Action**

The therapeutic effects of Zhixue Quyu Mingmu Tablet can be conceptualized through its modulation of interconnected signaling pathways that are dysregulated in diabetic retinopathy.





Click to download full resolution via product page

Caption: Proposed mechanism of action for Zhixue Quyu Mingmu Tablet.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

# Animal Model: Streptozotocin-Induced Diabetic Retinopathy





Click to download full resolution via product page

Caption: Workflow for establishing the diabetic retinopathy rat model.



- Animal Model: Male Sprague-Dawley rats (7-8 weeks old, weighing 200-240 g) are used.
- Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 45 mg/kg, dissolved in 0.1 mol/L sodium citrate buffer (pH 4.5), is administered to induce diabetes.[2][4]
- Confirmation: Fasting blood glucose levels are measured 72 hours post-injection. Rats with a blood glucose level of ≥16.7 mmol/L are considered diabetic.[2][4]
- Retinopathy Development: Diabetic rats are reared for 4 weeks to allow for the development of retinopathy, which is confirmed by fundus fluorescence angiography.[4]
- Grouping and Treatment: Rats are divided into a normal control group, a diabetic model control group, a positive control group (e.g., calcium dobesilate, 135 mg/kg/day), and various dosage groups of Zhixue Mingmu Formula (e.g., 15.3, 30.6, and 45.9 g/kg/day) administered orally for 4 weeks.[2][3][4]

## Measurement of Retinal Vasopermeability (Evans Blue Assay)





Click to download full resolution via product page

Caption: Experimental workflow for the Evans Blue retinal vasopermeability assay.



- Dye Injection: Rats are anesthetized, and Evans blue dye (45 mg/kg) is injected intravenously (e.g., via the jugular vein).[5]
- Circulation: The dye is allowed to circulate for 2 hours.[5]
- Perfusion: The chest cavity is opened, and the rat is perfused through the left ventricle with citrate buffer to flush the dye from the vasculature.[6]
- Retina Dissection: The eyes are enucleated, and the retinas are carefully dissected and weighed.[6]
- Dye Extraction: The retina is incubated in formamide for 18 hours at 70°C to extract the extravasated Evans blue dye.[6]
- Quantification: The formamide extract is centrifuged, and the absorbance of the supernatant is measured at 620 nm. The concentration of the dye is calculated from a standard curve and is expressed as µg of Evans blue per gram of retinal tissue.[6]

## **Quantification of Proteins and Cytokines (ELISA)**

- Sample Preparation:
  - Serum: Blood samples are collected and centrifuged to separate the serum.
  - Retinal Tissue: Retinas are homogenized in lysis buffer, and the total protein concentration is determined.

#### ELISA Procedure:

- Commercial enzyme-linked immunosorbent assay (ELISA) kits specific for rat IL-6, CRP,
   HIF-1α, and VEGF-A are used according to the manufacturer's instructions.
- Briefly, standards and samples are added to microplate wells pre-coated with a capture antibody.
- A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate.



- A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.
- The absorbance is read at 450 nm, and the concentrations are calculated based on a standard curve.[7][8][9][10]

## Western Blot for VEGF-A in Retinal Tissue (General Protocol)

- Protein Extraction: Retinas are homogenized in RIPA lysis buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA or Lowry assay.[11]
- SDS-PAGE: Equal amounts of protein (e.g., 30 μg) are separated on a 12% SDS-polyacrylamide gel.[12]
- Electrotransfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[12]
- Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for VEGF-A (e.g., goat anti-rat VEGF polyclonal antibody, diluted 1:1000).
- Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG, diluted 1:5000) for 1-2 hours at room temperature.
- Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: The band densities are quantified using image analysis software and normalized to a loading control such as β-actin or α-tubulin.

## Conclusion



The available preclinical data strongly suggest that Zhixue Quyu Mingmu Tablet possesses significant pharmacological properties that are relevant to the treatment of diabetic retinopathy and other fundus hemorrhagic diseases. Its multifaceted mechanism of action, which includes the protection of the blood-retinal barrier, and anti-inflammatory, antioxidant, and anti-angiogenic effects, makes it a promising candidate for further investigation and clinical application. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and conduct further studies to fully elucidate the therapeutic potential of this traditional Chinese medicine formulation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facial Features-Zhixue Quyu Mingmu Pian-Shaanxi Momentum Qixuehe Pharmaceutical Co.,Ltd. [en.mmdqxh.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Rat IL-6(Interleukin-6) ELISA Kit FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Rat IL-6 ELISA Kit (Colorimetric) (NBP1-92697): Novus Biologicals [novusbio.com]
- 9. raybiotech.com [raybiotech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Pharmacological Properties of Zhixue Quyu Mingmu Tablet: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620674#pharmacological-properties-of-zhixue-quyu-mingmu-tablet]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com